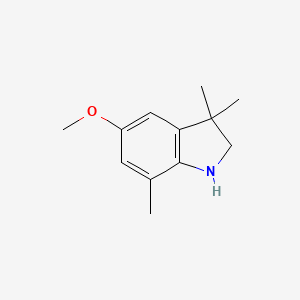
5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is an organic compound with the molecular formula C12H17NO It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the following steps:
Starting Material: Indole is used as the starting material.
Alkylation: Introduction of methyl groups at positions 2 and 3 through alkylation reactions.
Methoxylation: Introduction of a methoxy group at position 5 through methoxylation reactions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form dihydro derivatives.
Substitution: Undergoes substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles and dihydroindoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Acts as a fluorescent dye for biological imaging and microscopy.
Industry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Mecanismo De Acción
The mechanism of action of 5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: Binds to specific receptors or enzymes, influencing their activity.
Pathways Involved: Participates in biochemical pathways related to its biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-2,3,3-trimethylindoline: Similar structure with slight variations in the indole ring.
1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2-1-benzopyran-2,2′-indoline]: Another related compound with different functional groups.
Uniqueness
5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
5-methoxy-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-8-5-9(14-4)6-10-11(8)13-7-12(10,2)3/h5-6,13H,7H2,1-4H3 |
Clave InChI |
KKXRYAPPQOIPCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1NCC2(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


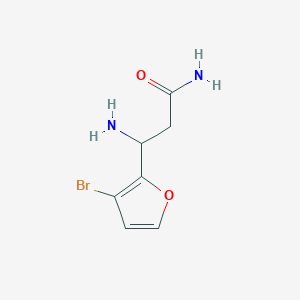
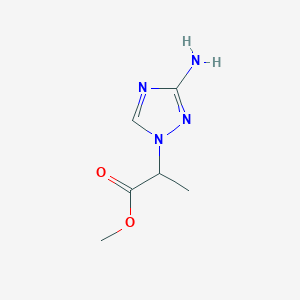
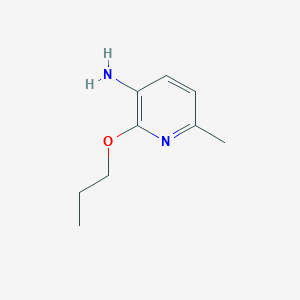
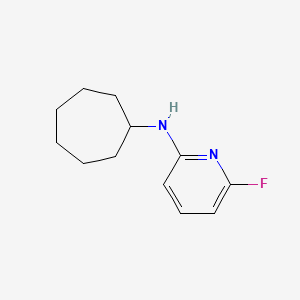

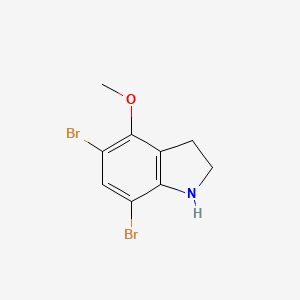
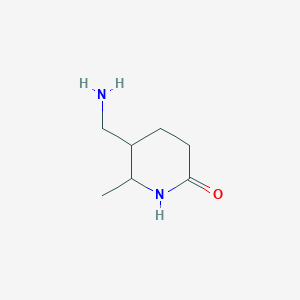
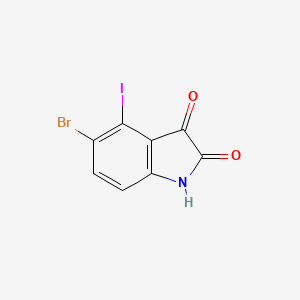
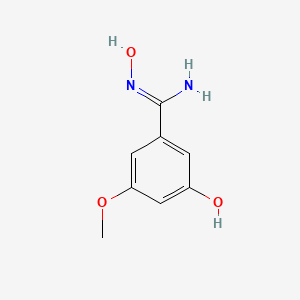
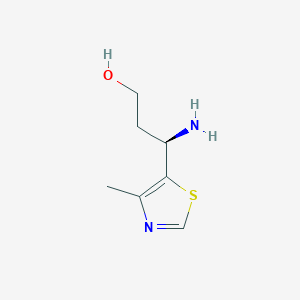
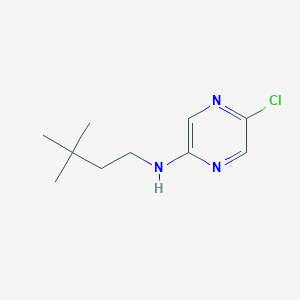
![tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13309319.png)
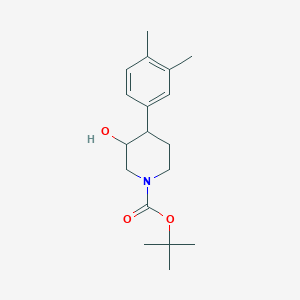
amine](/img/structure/B13309328.png)
